molecular formula C133H222N34O32 B574979 Galanin (1-13)-Mastoparan CAS No. 177352-81-7

Galanin (1-13)-Mastoparan

Cat. No.: B574979
CAS No.: 177352-81-7
M. Wt: 2809.445
InChI Key: QTAIPWKSPHFHFZ-BUBYYDMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Galanin (1-13)-Mastoparan is a chimeric peptide that combines the first 13 amino acids of galanin with mastoparan, a peptide derived from wasp venom. Galanin is a neuropeptide involved in various physiological processes, including modulation of neurotransmitter release, regulation of hormone secretion, and influence on feeding behavior and pain perception. Mastoparan, on the other hand, is known for its ability to activate G-proteins and stimulate various cellular responses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Galanin (1-13)-Mastoparan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

    Deprotection: The temporary protecting groups on the amino acids are removed using reagents like TFA.

    Cleavage: The final peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods: While industrial-scale production of such peptides is less common, it can be achieved using automated peptide synthesizers and large-scale purification systems. The key steps remain similar to laboratory synthesis but are scaled up to accommodate larger quantities.

Chemical Reactions Analysis

Types of Reactions: Galanin (1-13)-Mastoparan can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like DTT.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: DTT or TCEP.

    Substitution: Specific amino acid derivatives and coupling agents.

Major Products Formed:

    Oxidation: Methionine sulfoxide derivatives.

    Reduction: Free thiol-containing peptides.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

Galanin (1-13)-Mastoparan has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in modulating G-protein coupled receptor (GPCR) signaling pathways.

    Medicine: Explored for potential therapeutic applications in pain management, neurodegenerative diseases, and cancer treatment.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

Galanin (1-13)-Mastoparan exerts its effects primarily through interaction with GPCRs. The galanin portion binds to galanin receptors (GalR1, GalR2, and GalR3), while the mastoparan segment activates G-proteins. This dual action leads to various cellular responses, including modulation of intracellular signaling pathways such as PI3K-Akt and inhibition of caspase activity.

Comparison with Similar Compounds

    Galanin (1-16): Another fragment of galanin with similar receptor-binding properties.

    M617: A chimeric peptide combining galanin (1-13) with bradykinin, showing specificity for GalR1.

    Galanin-like Peptide (GALP): Shares sequence homology with galanin and binds to the same receptors.

Uniqueness: Galanin (1-13)-Mastoparan is unique due to its chimeric nature, combining the properties of both galanin and mastoparan. This dual functionality allows it to modulate GPCR signaling more effectively and provides a versatile tool for studying receptor-ligand interactions and developing therapeutic agents.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C133H222N34O32/c1-25-73(17)107(131(197)154-89(110(140)176)50-66(3)4)164-119(185)88(40-31-34-48-136)152-118(184)87(39-30-33-47-135)151-113(179)78(22)148-121(187)92(53-69(9)10)155-114(180)77(21)144-112(178)76(20)147-120(186)91(52-68(7)8)156-115(181)79(23)146-117(183)86(38-29-32-46-134)153-122(188)93(54-70(11)12)159-126(192)99(60-103(139)172)162-132(198)108(74(18)26-2)165-130(196)101-41-35-49-167(101)106(175)64-143-116(182)90(51-67(5)6)157-123(189)94(55-71(13)14)158-125(191)96(57-81-42-44-83(170)45-43-81)150-105(174)63-142-111(177)75(19)145-129(195)100(65-168)163-127(193)98(59-102(138)171)160-124(190)95(56-72(15)16)161-133(199)109(80(24)169)166-128(194)97(149-104(173)61-137)58-82-62-141-85-37-28-27-36-84(82)85/h27-28,36-37,42-45,62,66-80,86-101,107-109,141,168-170H,25-26,29-35,38-41,46-61,63-65,134-137H2,1-24H3,(H2,138,171)(H2,139,172)(H2,140,176)(H,142,177)(H,143,182)(H,144,178)(H,145,195)(H,146,183)(H,147,186)(H,148,187)(H,149,173)(H,150,174)(H,151,179)(H,152,184)(H,153,188)(H,154,197)(H,155,180)(H,156,181)(H,157,189)(H,158,191)(H,159,192)(H,160,190)(H,161,199)(H,162,198)(H,163,193)(H,164,185)(H,165,196)(H,166,194)/t73-,74-,75-,76-,77-,78-,79-,80+,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,107-,108-,109-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAIPWKSPHFHFZ-BUBYYDMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C133H222N34O32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2809.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177352-81-7
Record name 177352-81-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.